5-Benzyl-3-methylideneoxolan-2-one
Description
Historical Context and Significance of α-Methylene-γ-Butyrolactone Scaffolds
The α-methylene-γ-butyrolactone scaffold is a core structural motif found in a vast number of natural products, particularly in sesquiterpene lactones isolated from plants. Historically, the recognition of this scaffold's prevalence in biologically active molecules spurred significant interest in its synthesis and therapeutic potential. These compounds have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. The reactivity of the α,β-unsaturated carbonyl system within this scaffold is a key determinant of its biological function, often acting as a Michael acceptor that can covalently interact with biological nucleophiles such as cysteine residues in proteins.
Chemical Classification and Structural Features of 5-Benzyl-3-methylideneoxolan-2-one
This compound is classified as a γ-substituted α-methylene-γ-butyrolactone. Its chemical structure is characterized by a five-membered lactone ring (oxolan-2-one), an exocyclic double bond at the α-position relative to the carbonyl group (methylidene), and a benzyl (B1604629) group attached to the γ-carbon of the lactone ring.
| Feature | Description |
| Core Scaffold | γ-Butyrolactone (a five-membered lactone) |
| Key Functional Group | α-Methylene group conjugated to the lactone carbonyl |
| Substitution | Benzyl group at the 5-position (γ-position) |
| Systematic Name | This compound |
| Molecular Formula | C12H12O2 |
The presence of the benzyl group at the γ-position can significantly influence the compound's lipophilicity and steric profile, which in turn can affect its biological activity and pharmacokinetic properties. The α-methylene group, being part of a Michael system, renders this part of the molecule electrophilic and susceptible to nucleophilic attack.
The α-Methylene-γ-Lactone Moiety as a Privileged Structure in Chemical Biology
The α-methylene-γ-lactone moiety is widely regarded as a "privileged structure" in chemical biology and medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thus appearing in a range of biologically active compounds. The reactivity of the exocyclic α-methylene group is central to its role as a pharmacophore.
The biological activity of many α-methylene-γ-butyrolactones is attributed to their ability to act as covalent inhibitors. The electrophilic nature of the α,β-unsaturated carbonyl system allows these molecules to form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes or on the surfaces of other proteins. This covalent modification can lead to irreversible inhibition of the target protein's function, resulting in a potent and often prolonged biological effect. This mechanism of action has been implicated in the anticancer and anti-inflammatory effects of numerous natural and synthetic compounds containing this moiety. nih.gov
Detailed Research Findings on Structurally Similar Compounds
Given the limited specific data on this compound, this section presents research findings for structurally analogous α-methylene-γ-butyrolactones with aryl or substituted phenyl groups at the γ-position. These findings provide valuable insights into the potential biological activities and structure-activity relationships (SAR) for this class of compounds.
Anticancer Activity of γ-Aryl-α-Methylene-γ-Butyrolactones
A study by Lee et al. (1999) investigated the anticancer activity of a series of α-methylene-γ-(4-substituted phenyl)-γ-butyrolactones bearing various pyrimidine bases. These compounds were evaluated for their growth inhibitory activity against leukemia cell lines. The results indicated that the nature of the substituent on the phenyl ring at the γ-position significantly influenced the anticancer potency. nih.gov
| γ-Substituent (4-position of phenyl ring) | Relative Anticancer Potency |
| Phenyl (Ph) | ++++ |
| Chloro (Cl) | +++ |
| Bromo (Br) | +++ |
| Methyl (Me) | ++ |
| Nitro (NO2) | ++ |
| Fluoro (F) | + |
Data synthesized from the findings reported by Lee et al. (1999). The potency is represented on a relative scale.
The study concluded that for the substituents on the γ-phenyl ring, the order of anticancer potency was 4-Ph > 4-Cl, 4-Br > 4-Me, 4-NO2 > 4-F. nih.gov This suggests that both electronic and steric factors of the substituent play a role in the observed biological activity.
Antifungal Activity of γ-Aryl-α-Methylene-γ-Butyrolactones
Research into the antifungal properties of α-methylene-γ-butyrolactones has also yielded promising results. Feng and Xing's groups have reported that α-methylene-γ-butyrolactones bearing an aromatic moiety at the γ-position exhibit antifungal activity against Colletotrichum lagenarium. nih.gov More recent work by another group in 2023 described the synthesis and antifungal activity of novel α-methylene-γ-butyrolactone derivatives containing both heterocycles and phenyl rings. One of the most potent compounds from this study, compound 38 , demonstrated a broad spectrum of antifungal activity. acs.org
| Pathogenic Fungi | EC50 (mg/L) of Compound 38 |
| Valsa mali | 0.50 |
Data from the study on heterocycle-substituted α-methylene-γ-butyrolactones. acs.org
The protective effect of compound 38 against Valsa mali on apple twigs was found to be superior to that of the commercial fungicide famoxadone, with an inhibition rate of 47.9% at a concentration of 50 mg/L. acs.org The study suggested that the introduction of bulky and negatively charged groups was favorable for the antifungal activity of these derivatives. acs.org
Structure
3D Structure
Properties
CAS No. |
77547-07-0 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
5-benzyl-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C12H12O2/c1-9-7-11(14-12(9)13)8-10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 |
InChI Key |
XXZZLJOGOSEOLI-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(OC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 5 Benzyl 3 Methylideneoxolan 2 One
Reactivity of the α-Methylene-γ-Lactone Group
The α-methylene-γ-lactone is a prominent structural motif found in numerous natural products and is associated with a wide range of biological activities. nih.gov This reactivity stems from the exocyclic double bond conjugated to the lactone carbonyl, creating an electrophilic center susceptible to nucleophilic attack.
Michael-Type Addition Reactions with Nucleophiles
The exocyclic α-methylene group in α-methylene-γ-lactones is a key site for Michael-type addition reactions. This 1,4-conjugate addition is a characteristic reaction for α,β-unsaturated carbonyl compounds. libretexts.org Nucleophiles, particularly soft nucleophiles like thiols, readily add to the β-carbon of the exocyclic double bond. nih.govwikipedia.org For instance, the reaction of α-methylene-γ-lactones with cysteine, a thiol-containing amino acid, proceeds via a Michael-type addition. nih.gov This reactivity is significant as it is believed to be a mechanism by which these compounds can interact with biological macromolecules, such as proteins, by forming covalent bonds with cysteine residues. wikipedia.org The addition of secondary amines to the α-methylene-γ-butyrolactone function has also been reported to occur through a diastereoselective conjugate addition. imist.ma
The general mechanism for the Michael addition to an α,β-unsaturated carbonyl involves the nucleophilic attack on the β-carbon, followed by protonation of the resulting enolate intermediate. libretexts.org In the context of 5-Benzyl-3-methylideneoxolan-2-one, the benzyl (B1604629) group at the 5-position can influence the stereoselectivity of the addition, but the fundamental reactivity of the α-methylene group remains the same.
Conjugate Addition Chemistry of the Exocyclic Double Bond
The conjugate addition chemistry of the exocyclic double bond in α-methylene-γ-lactones is a cornerstone of their reactivity profile. libretexts.orgnih.gov This reactivity is attributed to the electrophilic nature of the β-carbon of the double bond, which is activated by the adjacent carbonyl group. libretexts.org A variety of nucleophiles can participate in this reaction, leading to the formation of a diverse range of adducts.
The electrophilicity of α,β-unsaturated lactones has been systematically studied, and it has been found that α-methylene-γ-butyrolactones exhibit higher reactivity compared to lactones with endocyclic double bonds. nih.gov This enhanced reactivity is likely due to a combination of steric and electronic factors. The exocyclic arrangement of the double bond makes it more accessible to incoming nucleophiles.
Reactions at the Lactone Carbonyl
The lactone carbonyl group in this compound is another reactive center, primarily involved in ring-opening reactions. The stability of the five-membered γ-lactone ring is significant, yet it can be cleaved under certain conditions. acs.orgwikipedia.org
Ring-Opening Processes and Their Mechanisms
Lactones can undergo hydrolysis, a ring-opening process, under both acidic and basic conditions to form the corresponding hydroxy acid. wikipedia.org The hydrolysis of lactones is a reversible reaction, and the equilibrium generally favors the cyclic lactone form, especially for five- and six-membered rings. wikipedia.orgpearson.com The mechanism of hydrolysis depends on the pH. In basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate and the alcohol. researchgate.net Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. youtube.com
The reactivity of lactones in hydrolysis reactions can be an indicator of their electrophilicity. acs.orgnih.gov Factors such as ring strain and substituents can influence the rate of hydrolysis. For instance, β-lactones are generally more reactive than γ-lactones due to greater ring strain. acs.orgnih.gov The presence of the benzyl group in this compound could potentially influence the rate of hydrolysis through steric and electronic effects.
Unusual ring-opening reactions have also been observed for related heterocyclic systems under specific conditions, for example, the reaction of certain oxazole (B20620) N-oxides with phosphorus oxychloride leads to ring cleavage instead of the expected deoxygenation-chlorination. researchgate.net Similarly, base-promoted ring opening of glycal-derived gem-dibromocyclopropanes can lead to the formation of 2-deoxy-2-(E-bromomethylene)glycosides through a proposed mechanism involving a cyclopropene (B1174273) intermediate. uq.edu.au
Polymerization via Ring-Opening Polymerization (ROP) of Lactone Derivatives
Ring-opening polymerization (ROP) is a significant reaction for lactones, leading to the formation of polyesters. frontiersin.org While γ-butyrolactone itself is considered difficult to polymerize due to its low ring strain, the polymerization of its derivatives, including α-methylene-γ-butyrolactones (MBLs), has been a subject of intense research. frontiersin.orgchinesechemsoc.org The challenge in the ROP of MBLs lies in the competition between the polymerization of the highly reactive exocyclic double bond (vinyl-addition polymerization) and the ring-opening of the relatively stable five-membered ring. acs.orgchinesechemsoc.org
Recent advancements have demonstrated that chemoselective ROP of MBL can be achieved using specific organocatalysts, such as a phosphazene base/urea binary catalyst system. chinesechemsoc.org This allows for the exclusive production of functional unsaturated polyesters. The control over the polymerization pathway is often dependent on the reaction temperature and the choice of catalyst. chinesechemsoc.org The resulting polyesters are of great interest as they can be functionalized and are potentially biodegradable and recyclable. frontiersin.orgchinesechemsoc.org The depolymerization of these polyesters back to the monomer is also possible under certain conditions. chinesechemsoc.org
Thermodynamic and Kinetic Studies of Cyclic Ether Combustion
The combustion of cyclic ethers is a complex process involving numerous elementary reactions. Thermodynamic and kinetic studies are crucial for understanding the reaction pathways and for developing accurate combustion models. unizar.esaraid.es Experimental data on the thermochemical properties of cyclic ethers, such as enthalpy of formation and entropy, are available for a limited number of compounds, including some lactones like γ-butyrolactone. unizar.es
Theoretical methods, such as density functional theory (DFT) and complete basis set (CBS) methods, are widely used to calculate the thermochemical and kinetic data for cyclic ether reactions. acs.orgresearchgate.netacs.org These computational studies can provide valuable insights into reaction mechanisms, transition state geometries, and barrier heights. However, accurately predicting the energetics of peroxides and the transition states involved in their reactions can be challenging for some methods. acs.orgresearchgate.netacs.org For instance, the popular B3LYP functional has been shown to underestimate the barrier heights for cyclic ether formation from hydroperoxyalkyl radicals. acs.orgresearchgate.netacs.org
Unimolecular Decomposition Pathways of Methylideneoxolan-2-ones
The unimolecular decomposition of methylideneoxolan-2-ones, such as this compound, can be expected to proceed through several potential pathways, primarily driven by thermal or photochemical energy input. These pathways are influenced by the inherent strain of the lactone ring and the presence of the reactive exocyclic double bond.
Photochemical Decomposition:
Photochemical activation of γ-butyrolactone derivatives can lead to complex molecular rearrangements and fragmentation. For instance, the photolysis of certain bicyclic γ-butyrolactone systems has been shown to result in the expulsion of carbon dioxide and the formation of various hydrocarbon products through a series of radical intermediates. rsc.org While the specific products for this compound would be speculative, a plausible pathway could involve the initial cleavage of the lactone ring. The presence of the benzyl group could influence the stability of any radical intermediates formed, potentially favoring specific fragmentation routes.
Thermal Decomposition:
Under thermal conditions, the decomposition of this compound would likely be initiated by the cleavage of the weakest bonds within the molecule. The ester linkage of the lactone is a probable site for initial bond scission. Theoretical studies on the thermal decomposition of other organic compounds, such as perfluorocarboxylic acids, have highlighted pathways involving decarboxylation (loss of CO2). nih.gov A similar loss of CO2 from the lactone ring of this compound would generate a highly reactive diradical intermediate, which could then undergo further rearrangement or fragmentation.
Another potential decomposition pathway could involve the rearrangement of the exocyclic methylene (B1212753) group, although this is generally a higher energy process compared to ring cleavage.
| Potential Decomposition Pathway | Initiation | Key Intermediates | Potential Products |
| Photochemical Decarbonylation | UV Irradiation | Acyl-oxy and benzyl-stabilized radicals | CO, CO2, styrenic compounds |
| Thermal Decarboxylation | High Temperature | Diradicals | Alkenes, CO2 |
| Ring-Opening Polymerization | Heat/Catalyst | Zwitterionic or radical species | Polyesters |
This table represents hypothetical pathways based on the reactivity of similar functional groups.
Gas-Phase Reaction Kinetics and Energetics
The gas-phase chemistry of this compound is of interest in understanding its potential atmospheric fate and its behavior in high-temperature environments. The kinetics and energetics of its reactions are largely governed by the exocyclic double bond and the lactone functionality.
Reactions with Atmospheric Oxidants:
The exocyclic methylene group is a prime target for reaction with atmospheric oxidants such as ozone (O₃) and the hydroxyl radical (•OH). The reaction with ozone would likely proceed via the Criegee mechanism, involving the initial addition of ozone to the double bond to form a primary ozonide, which then decomposes to form a carbonyl compound and a Criegee intermediate. nih.gov
Kinetic studies on the gas-phase reactions of a series of methyl-butenols with ozone have shown that the rate of reaction is highly dependent on the substitution pattern around the double bond. researchgate.netnih.gov By analogy, the exocyclic double bond in this compound is expected to be highly reactive towards ozone.
The reaction with the hydroxyl radical is also expected to be rapid, proceeding via addition to the double bond or, to a lesser extent, hydrogen abstraction from the benzyl group.
| Reaction | Analogous Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference Compound |
| + O₃ | (7.29 ± 0.46) x 10⁻¹⁸ | 3-methyl-3-buten-1-ol nih.gov |
| + •OH | ~10⁻¹¹ - 10⁻¹⁰ (Estimated) | Alkenes |
This table provides estimated reaction rates based on data for structurally similar compounds.
Energetics of Decomposition:
The energetics of the unimolecular decomposition of this compound have not been experimentally determined. However, theoretical calculations on similar lactone structures could provide insight. The activation energy for the initial ring-opening of the γ-butyrolactone ring is expected to be significant, making it a thermally stable molecule at moderate temperatures. The presence of the benzyl group may have a minor influence on the ring-opening barrier but would play a more significant role in the subsequent reactions of the resulting intermediates.
Biological Activities and Molecular Mechanisms of Action for 5 Benzyl 3 Methylideneoxolan 2 One and Analogues
General Bioactivity Spectrum of α-Methylene-γ-Lactones
α-Methylene-γ-lactones are a well-known class of natural and synthetic compounds that exhibit a wide range of biological activities. This bioactivity is largely attributed to the presence of an α,β-unsaturated carbonyl system, which can react with biological nucleophiles, such as cysteine residues in proteins, via a Michael-type addition. This reactivity is believed to be a key factor in their ability to modulate the function of various enzymes and proteins, leading to their observed biological effects.
While extensive research has been conducted on numerous analogues within this class, specific and detailed bioactivity data for 5-Benzyl-3-methylideneoxolan-2-one is not extensively documented in publicly available research.
Antimicrobial and Antifungal Activities
Investigation of Antibacterial Potency
Antifungal Properties, particularly against Plant Pathogens
The antifungal activity of α-methylene-γ-lactones, including against fungi that are pathogenic to plants, is an area of active investigation. These compounds have shown promise in inhibiting the growth of various fungal species. Despite this, specific data on the antifungal properties of this compound against plant pathogens has not been specifically reported in the accessible scientific literature.
Antiviral Efficacy and Mechanisms
Certain α-methylene-γ-lactones have been investigated for their potential antiviral activities. The proposed mechanisms often involve the inhibition of viral enzymes or interference with viral replication processes. With regard to this compound, there is a noted interest in its potential antiviral properties, but specific experimental evidence and mechanistic studies are yet to be published. ontosight.ai
Cytotoxic and Anticancer Research
In Vitro Cytotoxicity against Various Cell Lines (e.g., Leukemia)
The cytotoxic and anticancer potential of α-methylene-γ-lactones is one of the most extensively studied areas of their biological activity. Many compounds in this class have demonstrated significant cytotoxicity against various cancer cell lines, including leukemia. Some reports suggest that furanones, a class of compounds to which this compound belongs, have shown cytotoxic activity against leukemia cells. molaid.com However, detailed in vitro cytotoxicity data for this compound against specific leukemia cell lines or other cancer cell lines is not available in the public domain. The potential for such activity is recognized, but requires further specific investigation. ontosight.ai
Data Tables
Table 1: Antibacterial Potency of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Data not available | Data not available |
Table 2: Antifungal Properties of this compound against Plant Pathogens
| Fungal Species | Inhibition Data |
| Data not available | Data not available |
Table 3: Antiviral Efficacy of this compound
| Virus | Activity |
| Data not available | Data not available |
Table 4: In Vitro Cytotoxicity of this compound against Leukemia Cell Lines
| Cell Line | IC50 Value |
| Data not available | Data not available |
Modulation of Intracellular Redox Balance
The α-methylene-γ-butyrolactone scaffold, present in this compound, is known to interact with the intracellular redox environment. The electrophilic nature of the α,β-unsaturated carbonyl system makes it a reactive species towards nucleophiles, including endogenous thiols like glutathione (B108866) (GSH). By reacting with GSH, a key intracellular antioxidant, these compounds can disrupt the cellular redox balance. This interaction can lead to a depletion of the reduced GSH pool, thereby increasing the levels of reactive oxygen species (ROS) and inducing oxidative stress. Conversely, some studies on related compounds, such as benzyl (B1604629) isothiocyanates, have shown a preservation of antioxidants like GSH and a decrease in lipid peroxidation products like malondialdehyde (MDA) under certain conditions, suggesting a complex, context-dependent role in redox modulation. wikipedia.org
Inhibition of Enzyme Activity through Thiol Alkylation
A primary mechanism by which α-methylene-γ-butyrolactones, including this compound, exert their biological effects is through the alkylation of thiol groups in proteins. The exocyclic methylene (B1212753) group conjugated to the lactone carbonyl forms a Michael acceptor, which can readily undergo a covalent, irreversible reaction with the sulfhydryl groups of cysteine residues in various proteins, including enzymes and transcription factors. nih.gov This covalent modification can lead to a conformational change in the protein, thereby inhibiting its biological activity. nih.gov For instance, the natural sesquiterpene lactone helenalin, which also contains an α-methylene-γ-butyrolactone moiety, has been shown to inactivate various enzymes through this mechanism. nih.gov This thiol-reactivity is a common feature for this class of compounds and is considered a major contributor to their bioactivity. nih.gov Studies on α-methylene-γ-butyrolactones have demonstrated that this covalent binding can inhibit transcriptional regulators, leading to an attenuation of bacterial virulence. nih.gov The cellular activity of these compounds is often dependent on this Michael acceptor functionality, as reduced analogues lacking this feature show diminished or no activity. biorxiv.org
Impact on Inflammatory Pathways (e.g., NF-κB, STAT3)
The α-methylene-γ-butyrolactone core structure is a well-documented inhibitor of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. The transcription factor NF-κB is a central regulator of the inflammatory response. The inhibitory action of α-methylene-γ-butyrolactones is often mediated by the direct alkylation of critical cysteine residues on components of the NF-κB signaling cascade. For example, the p65 subunit of NF-κB (also known as RelA) can be targeted by these compounds. nih.gov This covalent modification can block the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes. biorxiv.org Dimeric forms of α-methylene-γ-butyrolactones have been shown to inhibit TNFα-induced phosphorylation of IκBα, a key step in the activation of NF-κB. biorxiv.org
In addition to NF-κB, the Signal Transducer and Activator of Transcription 3 (STAT3) pathway has been identified as a target for lactone-containing compounds. Sesquiterpene lactones, which include the α-methylene-γ-butyrolactone motif, have been investigated for their STAT3 inhibitory potential. A systematic study of ten sesquiterpene lactones revealed a significant correlation between their STAT3 inhibitory activity and their anti-proliferative effects. nih.gov Alantolactone and isoalantolactone (B1672209) were identified as potent STAT3 inhibitors. nih.gov The mechanism of inhibition is thought to involve hydrogen-bonding interactions with key residues in the SH2 domain of STAT3, a critical step for its activation. nih.gov
Effects on Receptor Expression and Signaling (e.g., TNF-R1 Ectodomain Shedding)
Compounds containing the α-methylene-γ-lactone moiety have been found to modulate cell surface receptor expression, a key mechanism in controlling cellular signaling. Specifically, certain sesquiterpene lactones have been shown to selectively down-regulate the expression of Tumor Necrosis Factor Receptor 1 (TNF-R1) on the cell surface. This effect is achieved by promoting the ectodomain shedding of the receptor. Ectodomain shedding is a proteolytic process that cleaves the extracellular domain of a membrane-bound protein, releasing a soluble form of the receptor and reducing the number of functional receptors on the cell surface. This shedding of TNF-R1 can dampen the cellular response to its ligand, TNF-α, a potent pro-inflammatory cytokine. This provides another layer to the anti-inflammatory properties of this class of compounds.
Neuroprotective Research on γ-Butyrolactone Derivatives
The γ-butyrolactone scaffold is present in a variety of natural and synthetic molecules that have been investigated for their neuroprotective potential. Research has indicated that certain γ-butyrolactone derivatives may offer therapeutic benefits for neurodegenerative disorders. While the specific compound this compound has not been extensively studied for neuroprotection, the broader class of γ-butyrolactones has shown promise. These compounds are being explored for their potential to mitigate neuronal damage and dysfunction in various models of neurological disease.
Structure-Activity Relationship (SAR) Studies
The biological activity of α-methylene-γ-butyrolactones is significantly influenced by the nature of the substituent at the γ-position (position 5) of the lactone ring. Structure-activity relationship (SAR) studies have demonstrated that the presence of an aromatic moiety at this position can enhance the biological effects. Specifically for antifungal activity, α-methylene-γ-butyrolactones bearing an aromatic group at the γ-position have shown notable efficacy.
In the context of cytotoxic activity against cancer cell lines, the nature of the γ-substituent plays a critical role in determining potency. A study comparing different substituents at the γ-position found that a γ-biphenyl group conferred the highest potency. nih.gov This was followed by phenyl and 4-substituted phenyl groups, with a γ-methyl substituent showing the least potency. nih.gov This suggests that a larger, more hydrophobic substituent at the 5-position is favorable for cytotoxic activity. This is in contrast to other biological activities, such as vasorelaxing effects where a γ-methyl group is preferred, or antiplatelet activities where a phenyl or halogen-substituted phenyl is more effective. nih.gov
Data on Biological Activities
The following tables present data on the biological activities of various γ-butyrolactone derivatives, illustrating the structure-activity relationships discussed.
Table 1: Cytotoxic Activity of γ-Substituted α-Methylene-γ-butyrolactones
| γ-Substituent | Aryl Portion | Average log GI₅₀ |
| Biphenyl | 2-Naphthalene | -5.59 |
| Biphenyl | 8-Hydroxyquinoline | -5.64 |
| Biphenyl | 2-Methylquinoline | -5.69 |
| Biphenyl | Quinoline | -5.79 |
| Biphenyl | Quinolin-2(1H)-one | -5.89 |
| Phenyl | Benzene (B151609) | -4.90 |
| Methyl | Benzene | < -4.90 |
Data adapted from a study on the in vitro cytotoxicity against 60 human cancer cell lines. nih.gov GI₅₀ is the concentration required to inhibit cell growth by 50%. A more negative log GI₅₀ value indicates higher potency.
Table 2: Inhibitory Activity of α-Methylene-γ-butyrolactone Derivatives
| Compound | Target | Activity |
| Spirocyclic Dimer (SpiD3) | Cancer Cell Growth (A2780) | IC₅₀ ~ 0.01-0.1 µM |
| Monomer Analog of SpiD3 | Cancer Cell Growth (A2780) | IC₅₀ ~ 0.1-1 µM |
| (±)-((2S,3R)-4-methylene-5-oxo-2-(thiophen-2-yl)-tetrahydro- furan-3-yl)methyl 4-methoxybenzoate | GPR52 Antagonism | IC₅₀ = 0.58 µmol/L |
IC₅₀ is the half maximal inhibitory concentration. Data sourced from studies on anticancer agents and GPR52 antagonists. biorxiv.org
Role of the Exocyclic Methylene Group in Bioactivity
The α-methylene-γ-butyrolactone scaffold is a characteristic feature of numerous natural products that exhibit significant biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.net A critical determinant of the bioactivity of this compound and related α-methylene-γ-butyrolactones is the exocyclic methylene group conjugated to the lactone carbonyl. researchgate.netnih.gov This structural feature is widely recognized as a biologically active electrophilic center. researchgate.net
The primary mechanism of action associated with this group involves its function as a potent Michael acceptor. wikipedia.org The exocyclic double bond can readily undergo a Michael-type addition reaction with biological nucleophiles, most notably the thiol groups of cysteine residues within proteins. researchgate.netwikipedia.org This covalent bonding can lead to the alkylation and subsequent inactivation of key enzymes and transcription factors, thereby disrupting cellular processes. researchgate.netnih.gov
For instance, the natural product helenalin, which also contains an α-methylene-γ-butyrolactone moiety, exerts its biological effects by forming covalent bonds with cysteine-containing proteins. wikipedia.org This interaction can disrupt the protein's biological function. wikipedia.org Similarly, the anticancer activity of certain α-methylene-γ-butyrolactone dimers has been attributed to their ability to modify cysteine residues in enzymes like the glutathione-cysteine ligase enzyme complex. nih.gov The covalent modification of proteins such as the IKKβ kinase and the RELA transcription factor by compounds containing the α-methylene-γ-butyrolactone functionality is a key mechanism for inhibiting the NF-κB signaling pathway, which is crucial in inflammation and cancer. nih.gov The reactivity of this group is thus a cornerstone of the molecular mechanism underlying the bioactivity of this class of compounds.
Computational Chemistry and Theoretical Studies of Methylideneoxolan 2 One Systems
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems, offering a detailed view of their electronic properties and reactivity.
Density Functional Theory (DFT) for Mechanistic Insights
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanistic pathways of chemical reactions and understanding the electronic structure of molecules. epstem.net By employing methods like B3LYP with basis sets such as 6-31G(d,p), researchers can optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. epstem.net These calculations provide valuable data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule. epstem.net
For instance, in the study of related heterocyclic compounds, DFT calculations have been used to determine structural parameters, thermodynamic properties, and frontier molecular orbital energies (HOMO and LUMO). epstem.net The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. epstem.net Furthermore, DFT can be used to simulate spectroscopic data, such as infrared (IR) and NMR spectra, which can then be compared with experimental results to validate the computational model. epstem.net
Molecular Orbital Theory and Reactivity Predictions
Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity by considering the combination of atomic orbitals to form molecular orbitals. pressbooks.pubtcd.ie This theory describes the formation of bonding and antibonding molecular orbitals, which are at lower and higher energy levels, respectively, than the original atomic orbitals. youtube.comyoutube.com The distribution of electrons within these molecular orbitals dictates the molecule's stability and magnetic properties. pressbooks.pubyoutube.com
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's excitability and chemical reactivity. epstem.net A smaller gap generally suggests higher reactivity.
Theoretical concepts like the molecular electron density theory (MEDT) further explain reactivity based on changes in electron density during a reaction. cuny.edu Global indices such as electrophilicity and nucleophilicity, derived from MO energies, can predict the direction of electron flow in a chemical reaction. cuny.edu
Conformational Analysis and Stereochemical Modeling
The three-dimensional structure of a molecule, including its various possible conformations, is crucial for its biological activity. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.
Experimental techniques like Nuclear Overhauser Effect (NOE) spectroscopy, combined with quantum chemical calculations, are powerful tools for determining the predominant conformations of molecules in solution. mdpi.com For example, a study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives revealed how the introduction of a fluorine atom significantly altered the conformational preferences of the molecule. mdpi.com
In the context of benzyl-substituted heterocyclic compounds, X-ray crystallography has been instrumental in determining the solid-state conformation. ethz.ch For instance, studies on 5-benzyl-imidazolidin-4-one derivatives have shown that the benzyl (B1604629) group can adopt different orientations relative to the heterocyclic ring. ethz.ch Quantum chemical calculations can complement these experimental findings by computing the relative energies of different conformers, providing insights into their stability. ethz.ch These studies often reveal that the energy differences between various conformations can be small, suggesting that the molecule may be flexible at room temperature. ethz.ch
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between a ligand, such as 5-Benzyl-3-methylideneoxolan-2-one, and its biological target, typically a protein or nucleic acid. nih.gov These simulations model the movement of atoms and molecules over time, providing insights into the binding process, the stability of the ligand-target complex, and the conformational changes that may occur upon binding. nih.govmdpi.com
MD simulations are a powerful computational "microscope" that allows researchers to observe molecular interactions at an atomic level. nih.gov By simulating the behavior of a ligand in a biological environment, such as a lipid membrane, MD can reveal how the molecule orients and positions itself, which is crucial for its interaction with membrane-bound receptors. mdpi.com For instance, simulations have shown that a molecule's hydrophobicity and the presence of polar groups determine its location and orientation within a lipid bilayer. mdpi.com
In drug design, MD simulations are used to refine the binding poses of ligands obtained from molecular docking and to calculate binding free energies, which can help in prioritizing compounds for synthesis and experimental testing. mdpi.com The stability of the ligand-protein complex over the course of the simulation, often assessed by calculating the root-mean-square deviation (RMSD), is a key indicator of a stable binding interaction. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactive Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This method is widely used in drug discovery to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. nih.govmdpi.com
The process of QSAR modeling involves several steps:
Data Set Preparation: A dataset of compounds with known biological activities is collected. nih.gov
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, physicochemical, and electronic properties. nih.gov
Model Building: Statistical methods, such as multiple linear regression, discriminant analysis, or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.govnih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds. nih.gov
QSAR studies have been successfully applied to various classes of compounds, including those targeting serotonin (B10506) receptors and those with antioxidant activity. nih.govresearchgate.net For example, a QSAR study on phenolic compounds identified key molecular descriptors related to their anti-DPPH radical activity, leading to a predictive model for antioxidant potential. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to understand the structure-activity relationships of ligands binding to specific receptors, providing 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions. rsc.orgresearchgate.net These insights are invaluable for the rational design of new, more effective bioactive analogues.
Research Applications and Utility of 5 Benzyl 3 Methylideneoxolan 2 One
Role as Chemical Building Blocks in Advanced Organic Synthesis
The unique structure of 5-Benzyl-3-methylideneoxolan-2-one makes it a valuable synthon, or building block, in the field of organic chemistry. The α,β-unsaturated lactone core is a prevalent feature in numerous biologically active natural products, and synthetic routes to these complex targets often rely on intermediates from this chemical class. nih.gov
The α-methylene-γ-butyrolactone framework is a key substructure in many sesquiterpenoids and other natural products that exhibit a range of biological properties. nih.gov As such, synthetic chemists have developed numerous methods for their preparation and subsequent elaboration. acs.org The 5-benzyl substituent of the target molecule offers an additional site for chemical modification and influences the steric and electronic properties of the lactone ring, guiding its reactivity in subsequent synthetic steps. Molecules like this compound can be utilized in various reactions, including conjugate additions, cycloadditions, and lactone ring-opening, to construct more intricate molecular architectures. For instance, the tandem allylboration and lactonization of aldehydes is a powerful method to assemble these lactone rings, which can then be carried forward in multi-step syntheses. nih.gov
Many complex bioactive molecules exist as a single enantiomer, where only one of a pair of mirror-image isomers is active. Therefore, the ability to synthesize enantiomerically pure compounds is crucial. Asymmetric synthesis of α-methylene-γ-butyrolactones is an active area of research, employing chiral auxiliaries, chiral catalysts, or enzyme-based resolutions. acs.orgacs.orgrsc.org
A notable strategy involves the catalytic asymmetric synthesis through a kinetic resolution process. nih.gov In this approach, a chiral catalyst system, such as a chiral N,N'-dioxide/Al(III) complex, can facilitate the reaction of readily available starting materials like allylic boronates and benzaldehyde (B42025) derivatives to produce the desired α-methylene-γ-butyrolactones with high enantioselectivity. nih.gov This allows for the selective synthesis of one of the four possible stereoisomers from the same set of starting materials. nih.gov The use of chiral building blocks like enantiomerically pure this compound is fundamental for the stereocontrolled synthesis of complex target molecules, ensuring the final product has the correct three-dimensional structure for its intended biological function.
Polymer Science and Materials Applications
The α-methylene-γ-butyrolactone family of monomers, including this compound, has garnered significant interest in polymer science due to its potential as a biorenewable feedstock for creating sustainable polymers with valuable properties. chinesechemsoc.org
α-Methylene-γ-butyrolactone (MBL), the parent compound of this class, is found naturally in tulips and can also be produced from biomass-derived feedstocks like itaconic acid and levulinic acid. chinesechemsoc.orgacs.orgrsc.orgnih.gov This biorenewable origin makes these monomers an attractive alternative to petroleum-based plastics.
A key challenge has been to control the polymerization pathway. Historically, these monomers undergo vinyl-addition polymerization across the exocyclic double bond. acs.orgacs.org However, recent breakthroughs have enabled a chemoselective ring-opening polymerization (ROP) to produce unsaturated polyesters. chinesechemsoc.orgacs.org These polyesters contain ester linkages in their backbone, which can be susceptible to degradation, and offer the potential for chemical recycling back to the monomer, contributing to a circular materials economy. chinesechemsoc.orgrsc.org
| Polymerization Method | Catalyst/Initiator System | Resulting Polymer Type | Key Feature | Reference(s) |
| Ring-Opening Polymerization (ROP) | Lanthanide Catalysts (e.g., Ln[N(SiMe₃)₂]₃) | Unsaturated Copolyester | Produces degradable polyesters. | acs.org |
| Chemoselective ROP | Phosphazene Base / Urea Binary Catalyst | Unsaturated Polyester | Organocatalytic route to recyclable polyesters. | chinesechemsoc.org |
| Free Radical Polymerization | Photoinitiator (e.g., DMPA) | Vinyl-Addition Polymer | High glass transition temperature. | acs.org |
| RAFT Polymerization | RAFT Agents (e.g., DDMAT) | Vinyl-Addition Polymer | Controlled molecular weight and low dispersity. | rsc.orgrsc.org |
Copolymerization of α-methylene-γ-butyrolactone monomers with conventional vinyl monomers is a versatile strategy to create new materials with tailored properties. By incorporating monomers like styrene (B11656) (St), methyl methacrylate (B99206) (MMA), or n-butyl acrylate (B77674) (BA), researchers can fine-tune characteristics such as glass transition temperature (Tg), solvent resistance, and mechanical strength. acs.orgnih.gov
The reactivity ratios, which describe the preference of a growing polymer chain to add its own type of monomer versus the comonomer, have been determined for several systems. For example, in copolymerizations with γ-methyl-α-methylene-γ-butyrolactone (MeMBL), the lactone monomer is generally more reactive and incorporates preferentially into the copolymer chain compared to St, MMA, and BA. nih.gov This high reactivity allows for the creation of copolymers with significant lactone content, imparting unique properties to the final material. The resulting polymers, such as poly(MeMBL-co-MMA), exhibit high glass transition temperatures and can be used in applications similar to poly(MMA), including coatings and specialty plastics. acs.org
| Comonomer (M₂) | r₁(MeMBL) | r₂(Comonomer) | System Description | Reference(s) |
| Styrene (St) | 0.80 ± 0.04 | 0.34 ± 0.04 | MeMBL is more reactive than Styrene. | nih.gov |
| Methyl Methacrylate (MMA) | 3.0 ± 0.3 | 0.33 ± 0.01 | MeMBL is significantly more reactive than MMA. | nih.gov |
| n-Butyl Acrylate (BA) | 7.0 ± 2.0 | 0.16 ± 0.03 | MeMBL is highly reactive compared to BA. | nih.gov |
Applications in Agrochemical Research
The α-methylene-γ-butyrolactone scaffold is recognized as a potent pharmacophore in the development of new agricultural fungicides. acs.orgnih.gov Natural products containing this motif have shown a variety of biological activities, inspiring the synthesis of novel derivatives with improved efficacy and specificity. acs.org
Research has demonstrated that by attaching different chemical groups to the core lactone structure, it is possible to create compounds with potent activity against a range of plant pathogens. nih.govnih.gov For example, derivatives bearing a diphenyl ether moiety have shown strong fungicidal effects against the oomycete Phytophthora capsici and the fungus Valsa mali. acs.org The mechanism of action for some of these compounds is believed to involve the inhibition of the mitochondrial respiratory chain. acs.orgacs.org
Structure-activity relationship (SAR) studies have provided valuable insights for designing more effective fungicides. For instance, the presence and position of electron-withdrawing groups on an attached benzene (B151609) ring can significantly enhance fungicidal activity. nih.gov This targeted design approach is crucial for developing new, effective, and potentially safer agrochemicals to protect crops. nih.gov
| Compound ID (from source) | Target Pathogen | Activity (EC₅₀ / IC₅₀ in mg/L or μM) | Key Structural Feature | Reference(s) |
| B7 | Phytophthora capsici | EC₅₀ = 0.809 mg/L | Diphenyl ether moiety | acs.org |
| 7IIj | Rhizoctonia solani | EC₅₀ = 0.179 mg/L | Hydrazide moiety | acs.org |
| 7IIj | Botrytis cinerea | EC₅₀ = 0.647 mg/L | Hydrazide moiety | acs.org |
| 6a | Colletotrichum lagenarium | IC₅₀ = 7.68 μM | Ester derivative with halogen substituent | nih.gov |
| 6d | Colletotrichum lagenarium | IC₅₀ = 8.17 μM | Ester derivative with halogen substituent | nih.gov |
Development of Plant Protection Agents
The α-methylene-γ-butyrolactone core is a significant "bio-functional group" found in naturally occurring compounds like carabrone, which demonstrates notable agricultural biological activity. nih.gov This has spurred research into synthesizing derivatives with the aim of developing new and effective plant protection agents, particularly fungicides and antiviral agents.
Numerous studies have focused on creating novel ester and ether derivatives of α-methylene-γ-butyrolactones and testing their efficacy against common plant pathogens. nih.govnih.gov For instance, synthesized derivatives have shown moderate to significant fungicidal activity against devastating plant pathogens such as Colletotrichum lagenarium and Botrytis cinerea. nih.govnih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of antioxidant enzymes like glutathione (B108866) reductase in fungi, leading to an overproduction of reactive oxygen species (ROS) and ultimately causing fungal cell apoptosis. researchgate.net
Furthermore, derivatives of α-methylene-γ-butyrolactone have been investigated for their antiviral properties, for example, against the Tobacco Mosaic Virus (TMV). acs.org Research has shown that certain derivatives can effectively destroy the integrity of virus particles and may interfere with the self-assembly of viral particles by binding to the virus's coat protein. acs.org
The fungicidal and antiviral activities of various α-methylene-γ-butyrolactone derivatives are summarized in the table below, highlighting their potential as leads for new plant protection agents.
| Compound Type | Target Pathogen/Virus | Observed Activity | Reference |
| Ester derivatives of α-methylene-γ-butyrolactone | Colletotrichum lagenarium | IC50 values as low as 7.68 μM | nih.gov |
| Ether derivatives of α-methylene-γ-butyrolactone | Botrytis cinerea | Moderate to significant fungicidal activity | nih.govnih.gov |
| α-methylene-γ-butyrolactone derivatives with vanillin (B372448) moieties | Tobacco Mosaic Virus (TMV) | Inactivation effect of 88.9% at 500 mg/L | acs.org |
| α-methylene-γ-butyrolactone derivatives with salicylaldehyde (B1680747) moieties | Rhizoctonia solani | EC50 value of 0.65 μg/mL | researchgate.net |
Potential as Herbicides and Plant Growth Regulators
The structural features of this compound suggest its potential for development as both a herbicide and a plant growth regulator. The broader class of γ-butyrolactones has been the subject of patents for their application in regulating plant growth. google.com
These compounds have been shown to exhibit a dual effect on monocotyledonous plants, promoting growth at low concentrations and inhibiting it at high concentrations. google.com Conversely, they generally show an inhibitory effect on dicotyledonous plants. google.com This differential activity is a valuable trait for the development of selective herbicides or for specific applications in horticulture and forestry. google.com The regulatory effects extend to both the roots and shoots of plants. google.com
While direct herbicidal data for this compound is unavailable, research on other compounds with related structural motifs, such as N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, has demonstrated potent herbicidal activity against problematic weeds like Portulaca oleracea and Abutilon theophrasti. nih.gov These findings, coupled with the known phytotoxic effects of some natural compounds used as bioherbicides, suggest that the α-methylene-γ-butyrolactone scaffold warrants investigation for herbicidal properties. mdpi.com
The table below summarizes the observed plant growth regulatory and herbicidal activities of related compound classes.
| Compound/Compound Class | Target Plant Type | Observed Effect | Reference |
| γ-Butyrolactone compounds | Monocotyledonous plants | Low concentration: promotion; High concentration: inhibition | google.com |
| γ-Butyrolactone compounds | Dicotyledonous plants | Inhibition | google.com |
| N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides | Portulaca oleracea, Abutilon theophrasti | 100% inhibition at 10 mg/L | nih.gov |
| N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides | Echinochloa crusgalli, Abutilon theophrasti | Excellent post-emergence activity at 150 g/ha | nih.gov |
Chemical Probes for Biological Systems
A chemical probe is a small molecule used to study biological systems. The development of such probes from initial "hit" compounds found in phenotypic screens is a key process in chemical biology. This process involves optimizing the molecule's potency and incorporating features that allow for the identification of its cellular target. While there is no specific research detailing the use of this compound as a chemical probe, its membership in the α-methylene-γ-butyrolactone class, known for its diverse biological activities, makes it a candidate for such development.
The α-methylene-γ-butyrolactone moiety is a reactive Michael acceptor, which could potentially form covalent bonds with nucleophilic residues (like cysteine) in proteins. This reactivity is a feature that can be exploited in the design of activity-based probes (ABPs). ABPs are chemical probes that covalently bind to the active site of specific enzymes, allowing for their detection and isolation.
The general workflow for developing a chemical probe involves synthesizing analogs of a biologically active compound. These analogs might include a photo-affinity label (PAL) for covalent cross-linking to target proteins upon UV irradiation, and a reporter tag (like an alkyne or azide) for subsequent visualization or purification using bio-orthogonal chemistry. The identification of the protein targets is often achieved through advanced mass spectrometry-based proteomic techniques. This approach allows researchers to elucidate the mechanism of action of a bioactive compound and discover new drug targets.
Conclusion and Future Directions in 5 Benzyl 3 Methylideneoxolan 2 One Research
Synthesis of Novel Derivatives with Enhanced Bioactivity
The core structure of 5-Benzyl-3-methylideneoxolan-2-one provides a versatile scaffold for the synthesis of new derivatives with potentially enhanced biological activity. Researchers are exploring various synthetic routes to modify the molecule at different positions. For instance, modifications to the benzyl (B1604629) group, the methylidene group, and the lactone ring itself can lead to a diverse library of new compounds. The goal is to create derivatives with improved efficacy and selectivity for specific biological targets.
One approach involves the introduction of different functional groups onto the aromatic ring of the benzyl moiety. This can influence the compound's lipophilicity, electronic properties, and steric interactions with biological macromolecules. Another strategy focuses on the reactivity of the exocyclic double bond of the methylidene group, which can be exploited for various addition reactions to introduce new functionalities.
Exploration of New Mechanistic Pathways
A thorough understanding of the mechanistic pathways of this compound and its derivatives is crucial for optimizing their desired effects. Current research is delving into the intricate details of how these compounds interact with biological systems at a molecular level. This includes identifying specific cellular targets, understanding the kinetics and thermodynamics of these interactions, and elucidating the downstream signaling pathways that are affected.
For example, studies are investigating the potential of these compounds to act as enzyme inhibitors, receptor agonists or antagonists, or modulators of protein-protein interactions. Unraveling these mechanisms will not only provide a deeper understanding of their biological effects but also guide the rational design of more potent and selective derivatives. The initiation of certain reactions may be influenced by factors such as the presence of a base or light irradiation. researchgate.net In some cases, the presence of a base can facilitate the addition of other molecules, leading to the formation of key intermediates. researchgate.net
Advanced Computational Predictions for Structure-Function Relationships
The use of advanced computational methods is becoming increasingly important in modern chemical research. In the context of this compound, computational tools are being employed to predict the structure-function relationships of its derivatives. Techniques such as quantum chemistry computations and molecular docking simulations can provide valuable insights into how structural modifications will affect a compound's biological activity. researchgate.netmdpi.com
These computational models can help researchers to prioritize the synthesis of the most promising derivatives, thereby saving time and resources. By simulating the interactions between a compound and its biological target, researchers can gain a better understanding of the key structural features that are responsible for its activity. This information can then be used to design new derivatives with improved properties. A molecular level interpretation of chemical phenomena can be achieved through ab initio calculations. researchgate.net
Sustainable Production Methodologies for Lactone Scaffolds
The development of sustainable and environmentally friendly methods for the production of lactone scaffolds is a key area of focus. Traditional synthetic methods often rely on harsh reagents and solvents, which can have a negative impact on the environment. Researchers are therefore exploring alternative approaches that are more sustainable.
One promising strategy is the use of biocatalysis, which involves the use of enzymes to carry out chemical transformations. Enzymes are highly selective and can often be used under mild reaction conditions, making them an attractive alternative to traditional chemical catalysts. Another approach is the use of renewable starting materials and green solvents to reduce the environmental footprint of the synthesis. The development of materials and processes that enable complete circularity is a major goal. rsc.org Various techniques have been investigated for preparing porous scaffolds, including thermally-induced phase separation and freeze-drying. tandfonline.com
| Property | Value | Reference |
| Compressive Strength | 0.58–0.93 MPa | tandfonline.com |
| Compressive Modulus | 0.82–1.23 MPa | tandfonline.com |
| Porosity | 64%–83% | tandfonline.com |
| Pore Diameter | 50–300 μm | tandfonline.com |
Integration with Modern Drug Discovery and Agrochemical Development Platforms
The unique properties of this compound and its derivatives make them attractive candidates for both drug discovery and agrochemical development. In the field of medicine, these compounds are being investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. In agriculture, they are being explored as potential herbicides, insecticides, and plant growth regulators.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Benzyl-3-methylideneoxolan-2-one, and how can purity be optimized?
- Methodological Answer : A common approach involves cyclization reactions using benzyl-protected precursors. For example, mandelic acid derivatives can react with aldehydes under acid catalysis (e.g., p-toluenesulfonic acid) in solvents like dichloromethane, with azeotropic water removal via Dean-Stark apparatus . Temperature control (reflux conditions) and stoichiometric ratios are critical. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity. Monitor reaction progress using TLC or HPLC.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the methylidene group (δ ~5.5–6.5 ppm for vinyl protons) and benzyl substituents (aromatic protons at δ ~7.2–7.4 ppm).
- IR : Look for carbonyl stretching (~1750 cm) and C=C vibrations (~1600 cm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., CHO).
- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtained .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to avoid vapor inhalation .
- Storage : Keep in airtight containers in dry, ventilated areas. Avoid ignition sources due to electrostatic risks .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose via licensed waste handlers .
Advanced Research Questions
Q. How can reaction mechanisms for the formation of this compound be elucidated?
- Methodological Answer :
- Kinetic Studies : Vary reaction temperatures and monitor intermediate formation via in-situ FTIR or quenching experiments.
- Isotopic Labeling : Use O-labeled reagents to trace carbonyl oxygen origins.
- Computational Modeling : Apply DFT calculations (e.g., Gaussian software) to map energy profiles and transition states .
Q. How do structural modifications (e.g., substituent variations) affect the compound’s reactivity or bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replacing benzyl with substituted aryl groups) and compare:
- Stability : Thermal gravimetric analysis (TGA) under controlled atmospheres.
- Reactivity : Test nucleophilic addition to the methylidene group using Grignard reagents.
- Bioactivity : Screen for antimicrobial or enzyme inhibition properties via microplate assays .
Q. How should researchers address contradictions in reported synthetic yields or spectral data?
- Methodological Answer :
- Reproducibility Checks : Replicate protocols with strict control of moisture, oxygen, and catalyst purity.
- Advanced Analytics : Use 2D NMR (COSY, HSQC) to resolve signal overlaps. Cross-validate with independent labs.
- Statistical Analysis : Apply ANOVA to compare yield variations across experimental batches .
Q. What strategies are recommended for assessing environmental or toxicological impacts of this compound?
- Methodological Answer :
- Ecotoxicology : Perform Daphnia magna acute toxicity assays (OECD 202) or algal growth inhibition tests (OECD 201).
- Degradation Studies : Expose to UV light or soil microcosms, then analyze breakdown products via LC-MS/MS.
- Bioaccumulation : Measure logP values (shake-flask method) to estimate environmental mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
